3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one
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Overview
Description
3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one is an organic compound that belongs to the class of secondary alkylarylamines. This compound is characterized by the presence of a triazole ring attached to a cyclohexenone structure. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential pharmacological activities .
Mechanism of Action
Target of Action
The primary targets of 3-(4H-1,2,4-triazol-3-ylamino)cyclohex-2-en-1-one are the enzymes of the shikimate pathway, specifically dehydroquinase and shikimate kinase . These enzymes are comparatively newer targets for antitubercular research .
Mode of Action
The compound interacts with its targets through a molecular hybridization approach, integrating the essential features of inhibitors acting on these enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring, a key feature of the virtual hits of Mtb shikimate kinase, are considered in the design of this compound .
Biochemical Pathways
The affected biochemical pathway is the shikimate pathway. This pathway is pivotal in the metabolism of Mycobacterium tuberculosis . The compound acts as a dual inhibitor, affecting both dehydroquinase and shikimate kinase enzymes in the pathway .
Pharmacokinetics
The compounds are non-toxic, with selectivity indices >28 , indicating a favorable safety profile.
Result of Action
The molecular and cellular effects of the compound’s action result in promising antimycobacterial activity. The compound exhibits minimum inhibitory concentrations (MIC) ranging from 0.59 to 15.5 μg/ml against H37Rv strains of Mycobacterium tuberculosis . Five of the evaluated compounds exhibit MIC < 1 μg/ml .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclohexenone with aminoguanidine hydrochloride under microwave irradiation. This reaction typically proceeds via a nucleophilic opening of the cyclohexenone ring, followed by the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of microwave irradiation is particularly advantageous in industrial settings due to its ability to accelerate reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring structure but differ in the attached functional groups.
1-Methyl-1H-1,2,4-triazol-3-amine: This compound has a similar triazole ring but with different substituents.
5-(2-thienyl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one: This compound has a similar cyclohexenone structure with a different substituent on the triazole ring.
Uniqueness
What sets 3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one apart from these similar compounds is its unique combination of the triazole ring and the cyclohexenone structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-7-3-1-2-6(4-7)11-8-9-5-10-12-8/h4-5H,1-3H2,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBAUAKMNPYQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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